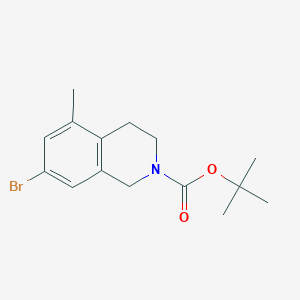
tert-Butyl 7-bromo-5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 7-bromo-5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate: is a synthetic organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-bromo-5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Bromination: Introduction of a bromine atom at the 7th position of the isoquinoline ring.
Methylation: Addition of a methyl group at the 5th position.
tert-Butyl Ester Formation: Formation of the tert-butyl ester at the carboxylate group.
Each of these steps requires specific reagents and conditions, such as bromine or N-bromosuccinimide for bromination, methyl iodide for methylation, and tert-butyl alcohol with an acid catalyst for ester formation.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 7-bromo-5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Use of nucleophiles like sodium azide or organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis.
Biology and Medicine
In biology and medicine, derivatives of isoquinolines have been studied for their potential pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities. This compound may serve as a lead compound for the development of new therapeutic agents.
Industry
In industry, such compounds can be used in the development of new materials, including polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-Butyl 7-bromo-5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 7-chloro-5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
- tert-Butyl 7-fluoro-5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
- tert-Butyl 7-iodo-5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
Uniqueness
The uniqueness of tert-Butyl 7-bromo-5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate lies in its specific substitution pattern, which can influence its reactivity and potential applications. The presence of the bromine atom, tert-butyl ester, and methyl group can lead to distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C15H20BrNO2 |
|---|---|
Poids moléculaire |
326.23 g/mol |
Nom IUPAC |
tert-butyl 7-bromo-5-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C15H20BrNO2/c1-10-7-12(16)8-11-9-17(6-5-13(10)11)14(18)19-15(2,3)4/h7-8H,5-6,9H2,1-4H3 |
Clé InChI |
RIMMQGMYPCBZSC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=C1CCN(C2)C(=O)OC(C)(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





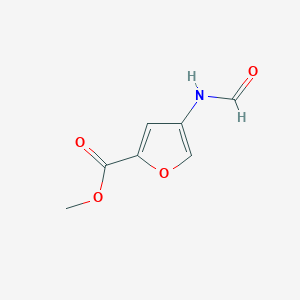
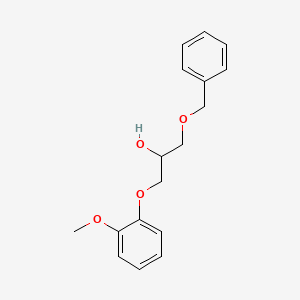
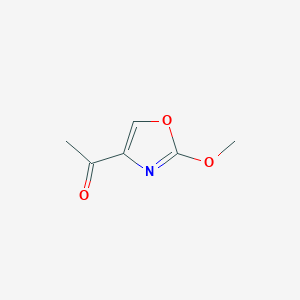

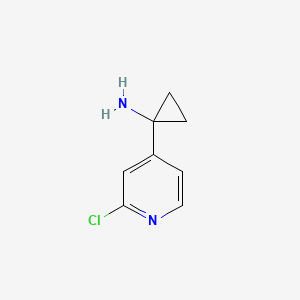
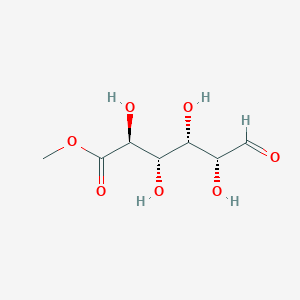
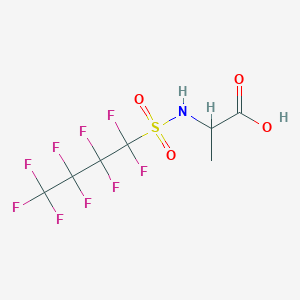
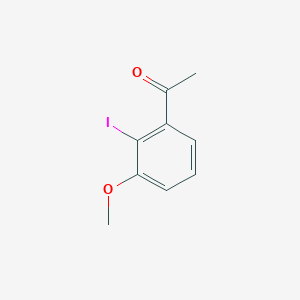
![(5-(4,4-Bis(2-ethylhexyl)-2-(trimethylstannyl)-4H-indeno[1,2-b]thiophen-6-yl)thiophen-2-yl)trimethylstannane](/img/structure/B12850603.png)
![4-({5-Fluoro-4-[2-Methyl-1-(Propan-2-Yl)-1h-Imidazol-5-Yl]pyrimidin-2-Yl}amino)-N-[2-(Piperidin-1-Yl)ethyl]benzamide](/img/structure/B12850605.png)
![2-Bromo-1-[chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene](/img/structure/B12850606.png)
